4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine rings, followed by their functionalization and coupling with the chloropyridine moiety. Common synthetic routes include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Formation of Morpholine Ring: Typically synthesized via the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The chloropyridine moiety is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the chloropyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyridine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can lead to dechlorinated derivatives.
Scientific Research Applications
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Morpholine Derivatives: Compounds such as N-methylmorpholine and morpholine-4-carboxylic acid are structurally related.
Uniqueness
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is unique due to the combination of its pyrrolidine and morpholine rings with a chloropyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications.
Properties
IUPAC Name |
4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c14-12-9-15-3-1-13(12)21-11-2-4-17(10-11)22(18,19)16-5-7-20-8-6-16/h1,3,9,11H,2,4-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVUFMSMGHELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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